Fmoc-Lys(IvDde)-OH Fmoc-Lys(IvDde)-OH
Brand Name: Vulcanchem
CAS No.: 204777-78-6
VCID: VC21537606
InChI: InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,35H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m0/s1
SMILES: CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C34H42N2O6
Molecular Weight: 574.7 g/mol

Fmoc-Lys(IvDde)-OH

CAS No.: 204777-78-6

Cat. No.: VC21537606

Molecular Formula: C34H42N2O6

Molecular Weight: 574.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Lys(IvDde)-OH - 204777-78-6

CAS No. 204777-78-6
Molecular Formula C34H42N2O6
Molecular Weight 574.7 g/mol
IUPAC Name (2S)-6-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Standard InChI InChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,35H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m0/s1
Standard InChI Key PYCBVLUBTMHNPW-MHZLTWQESA-N
Isomeric SMILES CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Physical and Chemical Properties

Basic Physicochemical Characteristics

Fmoc-Lys(IvDde)-OH presents as a white to pale yellow powder with distinct physical and chemical properties that make it suitable for peptide synthesis applications . The compound's physical characteristics are summarized in Table 1.

Table 1: Physical and Chemical Properties of Fmoc-Lys(IvDde)-OH

PropertyValueSource
CAS Number204777-78-6
Molecular FormulaC₃₄H₄₂N₂O₆
Molecular Weight574.7 g/mol
Physical AppearanceWhite to pale yellow powder
Melting Point124.1-128.2°C
Water Content (K.F.)0.08%
Loss on Drying0.18%
Boiling Point765.6±60.0°C (Predicted)
Density1.183±0.06 g/cm³ (Predicted)
pKa3.88±0.21 (Predicted)
Recommended Storage2-8°C

These properties highlight the stability and purity of commercial Fmoc-Lys(IvDde)-OH preparations, which typically exceed 99% purity as determined by high-performance liquid chromatography (HPLC) .

Stability and Reactivity

The defining characteristic of Fmoc-Lys(IvDde)-OH is the orthogonal nature of its protecting groups, which enables selective deprotection strategies. The ivDde group demonstrates superior stability compared to the related Dde protecting group, particularly regarding orthogonality to both Boc and Fmoc protection strategies .

Applications in Peptide Synthesis

Role in Selective Side-Chain Modification

Fmoc-Lys(IvDde)-OH has established itself as an invaluable tool in peptide chemistry, particularly for applications requiring selective modification of the lysine side chain . The compound facilitates the synthesis of:

  • Labeled peptides (with fluorophores, biotin, etc.)

  • PEGylated peptides for improved pharmacokinetics

  • Peptides cyclized through the lysine side chain

  • Multi-functional peptides requiring site-specific modifications

The orthogonal protection strategy allows researchers to first build the peptide backbone using standard Fmoc SPPS methods, then selectively deprotect the lysine side chain for specific modifications while keeping other functional groups protected .

Utility in Specialized Peptide Synthesis

Fmoc-Lys(IvDde)-OH plays a crucial role in the development of anionic cell-penetrating peptides, which have significant applications in the intracellular delivery of therapeutic agents such as proteins and nucleic acids . The search results show detailed examples of how this compound is utilized in manual solid-phase peptide synthesis (SPPS) on various resins, particularly for creating complex peptide structures .

One notable application illustrated in the search results involves the selective removal of the ivDde protecting group using hydrazine after peptide assembly, followed by reaction with isothiocyanates to introduce specific functional groups to the lysine side chain . This selective modification capability makes Fmoc-Lys(IvDde)-OH particularly valuable for creating peptides with unique biological properties or specific targeting capabilities.

Advantages and Limitations

Advantages:

  • Selective ε-amino protection that remains stable under standard Fmoc-SPPS conditions

  • High compatibility with both automated and manual peptide synthesis techniques

  • Ideal for site-specific functionalization as the ivDde group can be removed under mild conditions

  • Allows for the introduction of modifications like fluorophores, biotin, or PEG groups at the lysine side chain after the peptide sequence is assembled

Limitations:

  • Relatively slow ivDde removal, requiring excess hydrazine and prolonged reaction times

  • Potential for incomplete deprotection in some cases

  • Possibility of side reactions under harsh conditions, which may lead to partial peptide degradation

  • Limited compatibility with certain resins, which may require optimization of deprotection conditions

These characteristics must be carefully considered when designing peptide synthesis strategies involving Fmoc-Lys(IvDde)-OH to ensure optimal results.

Synthetic Methodologies

Common Synthesis Protocols

The search results provide detailed examples of how Fmoc-Lys(IvDde)-OH is employed in peptide synthesis protocols. A typical procedure involves Fmoc chemistry-based manual solid-phase peptide synthesis (SPPS) on resins such as Rink Amide MBHA . The general protocol can be summarized as follows:

  • Amino acid coupling: Using 4 equivalents of Nα-Fmoc-protected amino acid, 3.8 equivalents of coupling reagent (HBTU) and HOBt in the presence of 0.4 M NMM/DMF at room temperature for 1 hour

  • Fmoc removal: Using 20% (v/v) piperidine/DMF solution

  • Selective deprotection of the ivDde group: Treatment with 2% (v/v) hydrazine in DMF

  • Side-chain modification: Reaction of the exposed ε-amino group with desired modifying reagents under appropriate conditions

  • Cleavage from resin and deprotection of other protecting groups: Using TFA-containing solutions (e.g., 90% TFA, 5% DCM, 5% ddH₂O)

  • Purification: By reversed-phase high-performance liquid chromatography (RP-HPLC)

This methodical approach allows for the precise control of peptide structure and functionality, highlighting the versatility of Fmoc-Lys(IvDde)-OH in peptide chemistry.

Case Studies and Examples

The search results provide specific examples of how Fmoc-Lys(IvDde)-OH has been used in research applications:

Example 1: Synthesis of a peptide involving selective removal of Mtt protecting groups from lysine residues, followed by acylation with Fmoc-glycine and subsequent modification with suberic acid . This example demonstrates the orthogonal protection strategy, where the ivDde group remains intact during these manipulations.

Example 2: Preparation of compounds through Fmoc-based SPPS where, after peptide assembly, the Mtt protecting group on Lys(Mtt) was selectively removed with 1% TFA/DCM solution. The exposed amino groups were acylated with Fmoc-Gly-OH/HBTU/HOBt, followed by Fmoc removal and acylation with succinic acid. The ivDde protecting group on the central Lys(ivDde) residue was then removed with 2% hydrazine in DMF, allowing for reaction with isothiocyanates to introduce specific functional groups .

Research Findings and Comparative Analysis

Orthogonal Protection Strategies

The development of orthogonal protection strategies represents a significant advancement in peptide chemistry. Fmoc-Lys(IvDde)-OH is part of a broader family of orthogonally protected lysine derivatives that enable sophisticated peptide synthesis approaches . The search results mention related compounds such as ivDde-Lys(Fmoc)-OH and Fmoc-D-Lys(ivDde)-OH, which offer similar orthogonal protection but with different configurations or arrangements of the protecting groups .

The ivDde protecting group demonstrates higher orthogonality regarding Boc and Fmoc protection strategies compared to the related Dde group . This enhanced orthogonality makes Fmoc-Lys(IvDde)-OH particularly valuable for complex peptide synthesis projects requiring multiple selective deprotection steps.

Research Impact and Citations

According to the search results, there are over 98 publications citing the use of the ivDde protecting group , highlighting its significant impact on peptide chemistry research. The widespread adoption of the Fmoc/ivDde strategy for synthesizing branched, cyclic, and side-chain modified peptides underscores the importance of Fmoc-Lys(IvDde)-OH in modern peptide chemistry.

The compound has become an essential tool for researchers working on multi-functional peptides, cyclic peptides, or labeled peptides . Its application in the development of anionic cell-penetrating peptides for intracellular delivery of therapeutic agents further demonstrates its value in biomedical research .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator